![molecular formula C19H23N3O4S B2367534 N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1795305-27-9](/img/structure/B2367534.png)
N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
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Overview
Description
N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Indole derivatives have attracted attention due to their potential as anticancer agents. Researchers have investigated the impact of this compound on cancer cells, aiming to develop novel therapies. The compound’s structure may interact with cellular targets involved in cancer progression, making it a promising candidate for further study .
Antimicrobial Activity
Indoles, both natural and synthetic, exhibit antimicrobial properties. Researchers have explored their effects against bacteria, fungi, and other pathogens. The compound’s unique structure may contribute to its ability to inhibit microbial growth, making it relevant for infectious disease research .
Anti-Inflammatory Effects
Indole derivatives have been studied for their anti-inflammatory properties. Compounds similar to the one have shown potential in reducing inflammation and modulating immune responses. Investigating its mechanism of action could lead to the development of new anti-inflammatory drugs .
Enzyme Inhibition
Indoles can act as enzyme inhibitors, affecting various biological processes. Researchers have explored their impact on specific enzymes, including those involved in disease pathways. Investigating the compound’s interaction with enzymes could reveal therapeutic opportunities .
Drug Design and Development
The indole scaffold serves as a valuable starting point for drug design. Medicinal chemists often modify indole derivatives to create novel compounds with specific pharmacological properties. Researchers may explore this compound as a potential lead for drug development .
Other Applications
Beyond the mentioned fields, indole derivatives have been investigated for their antiviral, antimalarial, and anti-cholinesterase activities. Researchers continue to explore their diverse biological effects, making this compound a subject of interest in medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrrole moieties have been known to exhibit a broad range of biological activities . They are often used as precursors for the synthesis of active molecules .
Mode of Action
It is known that imidazole and pyrrole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole and pyrrole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Compounds containing imidazole and pyrrole moieties are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole and pyrrole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of compounds containing imidazole and pyrrole moieties can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-9-2-3-16(21)17(23)6-8-20-27(25,26)15-11-13-4-5-18(24)22-10-7-14(12-15)19(13)22/h2-3,9,11-12,17,20,23H,4-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRAKFXKTNEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
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